2-(2-Cyanophenoxy)-2-fluoroacetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-cyanophenoxy)-2-fluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-8(9(12)13)14-7-4-2-1-3-6(7)5-11/h1-4,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDDNKKUDYVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Fluorinated Organic Compounds in Synthetic Methodology Development
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability, increased lipophilicity, and altered acidity of neighboring functional groups. nih.govyoutube.comrsc.orgyoutube.com These characteristics have made fluorinated compounds invaluable in medicinal chemistry and materials science. nih.govnih.gov Approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain fluorine. nih.gov The development of novel methods for the selective introduction of fluorine is, therefore, a highly active area of research. nih.gov
Key Properties Imparted by Fluorine:
| Property | Effect on Organic Molecules | Reference(s) |
|---|---|---|
| High Electronegativity | Alters acidity, basicity, and dipole moment. | youtube.com |
| Strong C-F Bond | Increases thermal and metabolic stability. | rsc.orgyoutube.com |
| Small van der Waals Radius | Can act as a bioisostere for a hydrogen atom. | youtube.com |
An Overview of Directed C H Functionalization Strategies
Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to building complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. youtube.comyoutube.com A significant challenge in C-H functionalization is achieving regioselectivity, as most organic molecules contain multiple, chemically similar C-H bonds. nih.gov
To address this, chemists employ directing groups, which are functional groups within a molecule that can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond. nih.govsnnu.edu.cnrsc.org This chelation-assisted strategy enables the selective activation and subsequent functionalization of a targeted C-H bond, typically at the ortho-position for aromatic compounds. sci-hub.senih.gov
Common Features of Directed C-H Functionalization:
Directing Group: A functional group that coordinates to the metal catalyst.
Metal Catalyst: Often a transition metal such as palladium, rhodium, or copper.
C-H Activation: The cleavage of a C-H bond by the metal catalyst.
Functionalization: The formation of a new bond at the activated C-H position.
The Strategic Role of 2 2 Cyanophenoxy 2 Fluoroacetic Acid As a Directing Group and Template
The structure of 2-(2-Cyanophenoxy)-2-fluoroacetic acid incorporates several functionalities that are known to act as directing groups in C-H activation. The carboxylic acid moiety is a well-established directing group, capable of coordinating with various transition metals to direct the functionalization of ortho-C-H bonds. nih.govrsc.org The cyano group and the ether oxygen could also potentially participate in metal coordination.
The presence of the fluorine atom alpha to the carboxylic acid would be expected to increase the acidity of the carboxyl proton, which could influence the kinetics and thermodynamics of the C-H activation step.
Hypothetically, this compound could be employed in reactions such as:
Palladium-catalyzed arylation of the phenoxy ring.
Rhodium-catalyzed olefination or amination.
Copper-catalyzed cyanation or halogenation.
However, without experimental data, the efficiency, regioselectivity, and substrate scope of such transformations remain speculative.
Scope and Relevance in Academic Research
Strategic Installation of the 2-(2-Cyanophenoxy)-2-fluoroacetyl Moiety
The initial step in leveraging the directing capabilities of this compound often involves its covalent attachment to a substrate of interest. This is typically achieved through the formation of an amide bond with an amine-containing molecule.
Acylation Reactions with Amine Substrates
The formation of an amide bond between this compound and a primary or secondary amine is a standard yet crucial transformation. Given the steric hindrance around the α-carbon and the electron-withdrawing nature of the fluorine atom, efficient coupling often requires the use of potent activating agents. A variety of modern peptide coupling reagents have proven effective in this context.
Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization and improve efficiency. uni-kiel.denih.gov For more challenging or sterically hindered substrates, phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), or aminium/uronium-based reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are frequently utilized. bachem.comsigmaaldrich.commychemblog.com These reagents generate highly activated esters in situ, which readily react with the amine nucleophile to afford the desired amide product.
The choice of solvent and base is also critical for the success of these coupling reactions. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typical, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is often added to neutralize the acidic byproducts and drive the reaction to completion.
Table 1: Representative Conditions for the Acylation of Amines with Substituted Acetic Acids
| Carboxylic Acid Moiety | Amine Substrate | Coupling Reagent(s) | Base | Solvent | Yield (%) | Reference |
| 2-(Benzofuran-2-yl)acetic acid | 4-Amino-3-fluorophenol | EDC | - | DCM | 69 | nih.gov |
| 2-(Benzofuran-2-yl)acetic acid | 2-Amino-5-fluorophenol | EDC | - | DCM | 64 | nih.gov |
| 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-Aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU | DIPEA | DMF | - | mychemblog.com |
This table presents data for structurally related compounds to illustrate typical reaction conditions, as specific data for this compound was not available in the searched literature.
Facile Template Incorporation Methods
The 2-(2-cyanophenoxy)-2-fluoroacetyl group serves as an effective "U-shaped" template for directing transition metal catalysts to specific C–H bonds that are spatially distant from the point of attachment. nih.gov The incorporation of this template is designed to be a straightforward process, typically involving the amide coupling reactions described previously. Once installed, the template positions the nitrile group in proximity to the desired C–H bond, facilitating the formation of a large palladacycle intermediate that is crucial for the subsequent functionalization step.
A key advantage of this template is its removability. After the desired C–H functionalization has been achieved, the amide bond can be cleaved under hydrolytic conditions, often with the assistance of a strong acid or base, to liberate the functionalized product and the directing group. This traceless nature of the directing group is a significant asset in multi-step syntheses.
Transition Metal-Catalyzed Functionalizations Directed by this compound
The true synthetic utility of this compound is realized in its application as a directing group for regioselective C–H activation. The nitrile moiety of the cyanophenoxy group acts as a weakly coordinating end-on ligand for a transition metal, guiding it to a specific distal C–H bond.
Palladium-Catalyzed Regioselective C–H Activation
Palladium catalysis has been at the forefront of C–H activation chemistry, and the use of removable directing groups has significantly expanded its scope. rsc.org The 2-(2-cyanophenoxy)-2-fluoroacetyl template has been instrumental in achieving regioselective functionalizations that are challenging to accomplish through conventional methods.
The U-shaped geometry of the 2-(2-cyanophenoxy)-2-fluoroacetyl template, when attached to an aromatic substrate, directs the palladium catalyst to the meta-C–H bond of the substrate's aromatic ring. This is in stark contrast to most directing group strategies that favor ortho-functionalization. nih.govacs.org This distal functionalization is achieved through the formation of a large, macrocyclic palladacycle intermediate. The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and often requires a ligand and an oxidant.
A prominent application of this methodology is the meta-olefination of phenol (B47542) derivatives. After converting the phenol to its corresponding 2-(2-cyanophenoxy)-2-fluoroacetamide derivative, the substrate is subjected to palladium-catalyzed olefination conditions. These reactions typically involve the use of an acrylate (B77674) or other activated olefin as the coupling partner. The presence of a suitable ligand, such as an amino acid derivative, can be crucial for the success of the reaction. An oxidant, often a silver salt or another suitable reagent, is required to regenerate the active palladium(II) catalyst. This approach provides a powerful method for the synthesis of meta-substituted phenols, which are important structural motifs in many biologically active molecules and functional materials. acs.org
Table 2: Palladium-Catalyzed meta-Olefination of Phenoxyacetic Acid Derivatives
| Substrate | Olefin | Catalyst / Ligand | Oxidant | Solvent | Yield (%) | Reference |
| Phenylacetic acid derivative with nitrile template | Ethyl acrylate | Pd(OAc)₂ / N-formyl-glycine | Ag₂CO₃ | t-AmylOH | 60 | acs.org |
| 4-Methoxyphenylacetic acid derivative with nitrile template | Ethyl acrylate | Pd(OAc)₂ / N-formyl-glycine | Ag₂CO₃ | t-AmylOH | 65 | acs.org |
| 3,5-Dimethylphenylacetic acid derivative with nitrile template | Ethyl acrylate | Pd(OAc)₂ / N-formyl-glycine | Ag₂CO₃ | t-AmylOH | 70 | acs.org |
This table presents data for the meta-olefination of phenylacetic acid derivatives using a nitrile-containing template, which is analogous to the reactivity expected from substrates derived from this compound.
Meta-Deuteration of Phenylacetic Acid Derivatives
The selective introduction of deuterium (B1214612) at the meta-position of phenylacetic acid and its derivatives is a significant transformation for applications in kinetic isotope effect studies and as metabolic tracers in drug discovery. While various strategies have been developed to achieve this, they typically rely on transition metal catalysis in conjunction with a directing group.
One established method involves the use of a removable pyrimidine-based auxiliary to direct palladium-catalyzed meta-C-H deuteration of arenes, including phenylacetic acid derivatives. rsc.org This approach has demonstrated high regioselectivity. The general mechanism for such transformations often involves the coordination of a palladium catalyst to the directing group, bringing the metal center in proximity to the meta-C-H bond, which facilitates its activation and subsequent cleavage to incorporate deuterium from a deuterium source like deuterated acetic acid. rsc.org
However, there is no specific documented use of this compound as a directing group or catalyst for this purpose.
Oxygenation of Arenes for Meta-Hydroxylated Motifs
The direct, regioselective hydroxylation of arenes, particularly at the meta-position, is a challenging yet highly desirable transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals and natural products. Research in this field has explored various catalytic systems, often involving transition metals that can functionalize C-H bonds.
Strategies for meta-hydroxylation frequently employ a directing group to control the regioselectivity of the oxygenation. These directing groups position the catalyst to selectively functionalize the meta-C-H bond. While a variety of directing groups have been successfully utilized in C-H activation chemistry, there are no specific reports in the peer-reviewed literature detailing the application of this compound for the meta-hydroxylation of arenes.
Synthesis of Aryl Naphthoquinones
Aryl naphthoquinones are a class of compounds with significant biological activities, and their synthesis is of considerable interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are common methods for their preparation. researchgate.netresearchgate.net These reactions typically involve the coupling of a halogenated naphthoquinone with an arylboronic acid in the presence of a palladium catalyst and a suitable ligand. researchgate.netresearchgate.net
For instance, 2-chloro-1,4-naphthoquinones can be coupled with various arylboronic acids using a palladium catalyst to produce 2-aryl-1,4-naphthoquinones. researchgate.net Another approach involves the palladium-catalyzed reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids, which can lead to the formation of 2-arylbenzofurans, a related heterocyclic structure. organic-chemistry.org While these methods are effective, the use of this compound as a catalyst, ligand, or reactant in the synthesis of aryl naphthoquinones has not been reported in the scientific literature.
Auxiliary and Ligand Systems in Catalysis (e.g., MPAA Ligands)
In the realm of palladium-catalyzed C-H activation/functionalization, mono-N-protected amino acids (MPAAs) have emerged as a crucial class of ligands. orgsyn.org These ligands can accelerate the reaction rates and often control the stereoselectivity of the transformation. The general structure of an MPAA ligand allows it to coordinate to the metal center, facilitating the C-H activation step, which is often the rate-determining step of the catalytic cycle.
While this compound contains a carboxylic acid and a nitrile group, its structure does not fit the typical profile of a mono-N-protected amino acid ligand, which is characterized by a protected amine and a carboxylic acid. There is currently no evidence in the literature to suggest that this compound functions as an effective auxiliary or ligand in catalytic systems in a manner analogous to established MPAA ligands.
Recyclability and Recovery of the this compound Template
The recyclability and recovery of directing groups and catalysts are critical aspects of sustainable chemical synthesis. An ideal directing group should be easily installed, perform its function efficiently, and be readily removed and recovered for reuse. However, as there are no documented applications of this compound as a template or directing group in the synthetic methodologies discussed, there is consequently no information available regarding its recyclability and recovery in such contexts.
Pathways of C–H Bond Activation
The activation of a typically inert C–H bond is the pivotal step in reactions directed by molecules like this compound. This process involves the cleavage of the C–H bond and the formation of a new carbon-metal bond, typically with a late transition metal such as palladium. The prevailing mechanisms for such transformations are often concerted, avoiding high-energy intermediates.
Concerted Metalation-Deprotonation (CMD) Mechanisms
The Concerted Metalation-Deprotonation (CMD) pathway is widely accepted as a low-energy route for C–H activation, particularly for high-valent, late transition metals like Pd(II). In this mechanism, the C–H bond cleavage and the formation of the C-metal bond occur in a single, concerted transition state. A base, often a carboxylate anion from the reaction medium or the directing group itself, assists in the deprotonation of the C–H bond. For this compound, the carboxylate end of the molecule is perfectly poised to act as an internal base, facilitating the deprotonation step through a cyclic pre-transition state. Computational studies on similar systems have shown that the CMD pathway has a significantly lower activation barrier compared to other potential mechanisms like oxidative addition or electrophilic aromatic substitution.
The general mechanism can be visualized as the palladium catalyst, coordinated to the directing group, approaching the target C–H bond. The carboxylate oxygen of an acetate ligand or the directing group itself abstracts the proton, while the palladium simultaneously forms a bond with the carbon, all within one fluid step.
Role of Metallacycle Intermediates (e.g., Eleven-Membered Palladacycles)
Following C–H activation, a stable metallacycle intermediate is formed. The size and conformation of this ring are critical in determining the regioselectivity of the reaction. For a directing group to be effective, especially for activating more distant C–H bonds, it must be able to form a stable, albeit large, metallacycle.
In the case of this compound, the activation of a C–H bond meta to the phenoxy oxygen would necessitate the formation of a large, eleven-membered palladacycle. While smaller five- or six-membered palladacycles are more common and kinetically favored, the use of specifically designed, often linear and rigid, directing groups can enforce the formation of these larger macrocycles. Though no direct observation of an eleven-membered palladacycle involving this specific directing group is reported, the principle has been established in other systems aiming for remote C–H functionalization. The stability of such a large ring is a delicate balance of enthalpic strain and entropic factors. The rigidity of the phenoxy group and the specific conformational biases induced by the fluorine atom and nitrile group would play a crucial role in pre-organizing the substrate for the formation of this challenging intermediate.
Influence of the Nitrile Directing Group
The nitrile (cyano) group is a versatile and widely used directing group in C–H functionalization chemistry. Its linear geometry and electronic properties make it highly effective in controlling the position of metal-catalyzed reactions.
Coordination Chemistry with Transition Metal Centers
Nitriles are known to coordinate to transition metals, typically in a monodentate, end-on fashion through the nitrogen lone pair. This coordination is a key initiating event, bringing the metal catalyst into proximity with the substrate. While often considered a weakly coordinating group, this interaction is sufficient to position the catalyst for the subsequent C–H activation step. The strength of this coordination can be tuned by the electronic nature of the rest of the molecule. In the context of this compound, the electron-withdrawing nature of the adjacent phenyl ring and the fluoroacetic acid moiety would influence the electron density on the nitrile nitrogen, thereby modulating its interaction with the palladium center.
Electronic Effects on Regioselectivity
The electronic properties of the nitrile group and other substituents on the aromatic ring play a significant role in determining which C–H bond is activated. The nitrile group is strongly electron-withdrawing, which can influence the acidity and reactivity of the various C–H bonds on the phenyl ring. In many directing group-assisted reactions, the catalyst is directed to a specific position regardless of the inherent electronic biases of the substrate. For instance, a nitrile-based directing group has been shown to override the intrinsic electronic preferences of other substituents on an aromatic ring to achieve meta-selective C-H activation. This demonstrates the powerful geometric control exerted by the directing group. In the case of this compound, the directing effect of the entire molecular scaffold is designed to overcome the natural electronic tendencies of the cyanophenyl ring, forcing functionalization at a sterically accessible and geometrically favored position.
Conformational Control and Selectivity Switch
The ability to control the conformation of the substrate-catalyst complex is paramount for achieving high selectivity. The rigidity and preferred spatial arrangement of the directing group can favor one reaction pathway over others, leading to a specific constitutional or stereoisomer.
The presence of a fluorine atom on the acetic acid portion of this compound is not merely an electronic modification but also a significant conformational controller. Fluorine substitution is known to influence the conformational landscapes of molecules through steric and electrostatic interactions, including the potential for intramolecular hydrogen bonding. These subtle conformational preferences can translate into significant differences in the transition state energies for the activation of different C–H bonds.
By carefully designing the directing group, it is possible to switch the selectivity of a C–H functionalization reaction. For example, by altering the length or rigidity of the tether connecting the coordinating atom to the substrate, chemists can direct a catalyst to different positions on an aromatic ring. While not demonstrated for this specific compound, the principle of a "selectivity switch" based on catalyst or ligand modification is a well-established strategy in C-H activation. The intricate structure of this compound suggests that it is designed to lock the substrate-catalyst complex into a specific conformation that favors the formation of the desired product by making a particular C-H bond the most accessible for activation.
Stereoelectronic Directing Group Design
The design of this compound as a directing group is a deliberate convergence of several functional components, each contributing unique stereoelectronic properties to achieve high selectivity in C–H functionalization reactions. The core principle lies in creating a molecule that can first bind to a metal catalyst and then orient it precisely over a targeted C–H bond on an aromatic ring.
The primary anchor for the metal catalyst is the carboxylic acid moiety (-COOH). Upon deprotonation to a carboxylate, it acts as a strong, mono-anionic bidentate ligand, forming a stable initial complex with a transition metal, such as palladium (Pd). This chelation is the foundational step for the subsequent C–H activation. nih.gov
The phenoxy ether linkage provides a flexible yet defined spacer, connecting the catalyst-binding carboxylate group to the phenyl ring targeted for functionalization. The conformation of phenoxyacetic acid derivatives can vary between synclinal and antiperiplanar, influencing the reach and orientation of the catalytic center. researchgate.net
The 2-cyano group (-CN) on the phenoxy ring is a critical electronic and coordinating component. As a strongly electron-withdrawing group, it modulates the electronic properties of the aromatic ring. More importantly, the nitrogen atom of the nitrile can act as a secondary, weakly coordinating site. nih.gov This potential for secondary coordination can be decisive in the formation of specific metallacyclic intermediates that favor one reaction pathway over another. The variable binding modes of nitrile groups, however, can sometimes lead to unwanted changes in selectivity. nih.gov
The α-fluoro atom introduces a powerful stereoelectronic effect. Fluorine is highly electronegative and its substitution at the α-position to the carboxylic acid can induce significant conformational biases in the directing group's structure. nih.gov These biases, stemming from electrostatic and steric interactions, can subtly alter the geometry of the entire catalyst-directing group assembly, ultimately favoring the activation of a C–H bond at a remote position. researchgate.netnih.gov This strategic placement of fluorine can be leveraged to enhance ligand-induced conformational preferences, effectively switching selectivity between different C–H bonds. nih.gov
Together, these elements create a sophisticated directing group. The carboxylate binds the catalyst, the phenoxy spacer positions it, and the cyano and fluoro groups fine-tune the electronic environment and conformational geometry to achieve highly specific C–H functionalization.
Ligand-Enhanced Conformational Biases for Meta-Selectivity
Achieving selectivity for the meta-position of an aromatic ring is a considerable challenge in C–H activation chemistry. wikipedia.org Standard directing group strategies typically favor the ortho-position due to the stability of the 5- or 6-membered metallacyclic intermediates formed during the reaction. nih.govwikipedia.org Directing a reaction to the meta-position requires overriding this inherent preference, often by creating a large, strained macrocyclic transition state. wikipedia.org
External ligands, typically bulky or specially designed molecules that also bind to the metal catalyst, play a crucial role in enforcing the necessary conformational bias. researchgate.netnih.gov These ligands can introduce steric hindrance that physically blocks the more accessible ortho-positions, leaving the meta-position as the only viable site for C–H activation. For instance, the use of specifically designed pyridine-based ligands has been shown to be critical in relaying a palladium catalyst to the meta position. nih.gov
Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies on similar template-based systems have revealed that conformational biases induced by fluorine substitution can be significantly amplified by the addition of an appropriate ligand. researchgate.netnih.gov This synergy between the directing group's intrinsic stereoelectronic properties and the ligand's steric and electronic influence is key to switching off the default ortho-activation pathway and promoting the more challenging meta-functionalization.
Illustrative data from studies on related systems show how ligand choice can dramatically influence selectivity.
| Ligand Type | Key Structural Feature | Observed Selectivity | Plausible Rationale |
|---|---|---|---|
| Simple Phosphine (e.g., PPh₃) | Moderate steric bulk | Mixture of ortho and meta products | Insufficient steric hindrance to completely block ortho-positions. |
| Bulky Amino Acid (e.g., N-acetyl-isoleucine) | Chiral, sterically demanding side chain | High meta-selectivity | Creates a crowded chiral environment around the metal, favoring a specific conformation that exposes the meta-C–H bond. |
| Custom Pyridine (B92270)/Quinoline Ligand | Electron-donating groups, constrained conformation nih.gov | High meta-selectivity nih.gov | Optimized electronic and steric properties work in concert with the directing group to form a stable meta-directing transition state. nih.gov |
Ortho- versus Meta-Selectivity Governing Factors
The competition between ortho- and meta-C–H functionalization is dictated by a delicate balance of several factors. The ability to control this selectivity is crucial for the synthetic utility of a directing group like this compound.
Factors Favoring Ortho-Selectivity:
Chelation Control: The formation of a stable 5- or 6-membered palladacycle is often the lowest energy pathway, leading to exclusive ortho-functionalization. wikipedia.org This is the default and most common outcome for many directing groups. nih.gov
Absence of Steric Hindrance: When neither the directing group nor the external ligands are sterically bulky, the catalyst can easily access the C–H bonds closest to the anchoring point.
Catalyst Nature: Some metal catalysts, due to their size and coordination preferences, may inherently favor the formation of smaller, more stable metallacycles.
Factors Favoring Meta-Selectivity:
Steric Encumbrance: Introducing bulky substituents on the directing group or the aromatic substrate can physically obstruct the ortho-positions, thereby disfavoring this pathway. nih.gov
Ligand Influence: As detailed previously, large, sterically demanding ligands are a primary tool for inducing meta-selectivity. nih.govnih.gov They create a "pocket" that directs the reactive part of the catalyst away from the ortho positions.
"U-Shaped" Template Geometry: The inherent structure of the directing group must be able to adopt a conformation that spans the distance to the meta-C–H bond without incurring prohibitive ring strain. nih.govresearchgate.net The flexibility of the phenoxyacetic acid backbone combined with the rigidity imposed by the cyano and fluoro groups is designed for this purpose.
Transient Mediators: In some systems, a "transient mediator" like norbornene can be used. The catalyst first performs an ortho-activation, inserts the mediator, and then uses this new tether to reach the meta-position, effectively switching the regioselectivity. nih.govacs.org
The following table summarizes the key governing factors:
| Factor | Favors Ortho-Selectivity | Favors Meta-Selectivity |
|---|---|---|
| Directing Group Sterics | Minimal bulk near anchor | High bulk near anchor |
| Ligand on Metal Catalyst | Small, weakly coordinating ligands | Large, sterically demanding ligands (e.g., bulky amino acids) researchgate.net |
| Reaction Intermediate | Stable 5- or 6-membered metallacycle wikipedia.org | Strained macrocyclic or cyclophane-like metallacycle nih.govwikipedia.org |
| Additives | None required | Transient mediators (e.g., norbornene) may be used nih.gov |
Kinetic Investigations of Reaction Rate-Determining Steps
Understanding the kinetics of a catalytic reaction is fundamental to elucidating its mechanism and identifying the slowest, or rate-determining, step. For palladium-catalyzed C–H activation reactions, this often involves a combination of experimental rate measurements and kinetic isotope effect (KIE) studies. dtu.dk The disassembly of a proposed catalytic cycle into its elementary steps and studying each one independently is a powerful method for mechanistic analysis. researchgate.net
The generally accepted mechanism for these transformations involves several key stages: catalyst-directing group coordination, C–H bond cleavage (or activation), functionalization (e.g., olefination, arylation), and catalyst regeneration. Kinetic studies aim to pinpoint which of these steps has the highest energy barrier.
A key experimental tool is the Kinetic Isotope Effect (KIE) . This involves comparing the reaction rate of the normal substrate (containing a C–H bond) with an identical substrate where that specific hydrogen has been replaced by its heavier isotope, deuterium (a C–D bond). Because the C–D bond is stronger than the C–H bond, it is broken more slowly. If a significant KIE (typically > 2) is observed, it provides strong evidence that the C–H bond is being broken in the rate-determining step of the reaction. dtu.dk
For many palladium-catalyzed C–H functionalizations directed by similar groups, the C–H activation step has been found to be rate-determining. wikipedia.orgdtu.dk DFT calculations on related nitrile-containing template systems suggest the reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C–H bond is broken and the new carbon-palladium bond is formed in a single step, and that this is indeed the rate-determining step. wikipedia.org
Hypothetical KIE data for a reaction directed by this compound could look as follows:
| Substrate Position | Isotope | Relative Rate (k) | Kinetic Isotope Effect (kH/kD) | Interpretation |
|---|---|---|---|---|
| ortho-position | H | 1.00 | 4.8 | Significant KIE indicates ortho-C–H bond cleavage is involved in the rate-determining step of this pathway. |
| D | 0.21 | |||
| meta-position | H | 1.00 | 5.1 | Significant KIE indicates meta-C–H bond cleavage is the rate-determining step of this pathway. |
| D | 0.195 | |||
| para-position | H | 1.00 | 1.1 | No significant KIE suggests para-C–H bond cleavage is not involved in the rate-determining step. |
| D | 0.91 |
Note: The data in this table is illustrative and represents typical values for such experiments.
Such investigations, combining experimental rates and KIE studies, are crucial for confirming the proposed mechanistic pathways and for the rational design of more efficient and selective catalytic systems. dtu.dkresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organometallic reactions. nih.gov For processes mediated by MPAA ligands, DFT calculations have been instrumental in mapping out reaction coordinates, predicting transition state geometries, and rationalizing experimental observations such as selectivity and reactivity.
In the context of palladium-catalyzed C–H activation, MPAA ligands are known to accelerate the reaction rate significantly. nih.gov DFT studies on various MPAA-ligated palladium systems have consistently supported a concerted metalation-deprotonation (CMD) mechanism as the key step for C–H bond cleavage. rsc.orgresearchgate.net This mechanism involves the cooperative action of the palladium center and a basic site, which can be either an external base or a functional group within the ligand itself.
For a ligand like this compound, the carboxylate group is a primary candidate for acting as an internal base to abstract the proton from the C–H bond being activated. DFT calculations on similar systems have shown that the N-acyl group of the MPAA ligand can also play a crucial role in the CMD transition state, where the acyl oxygen acts as the proton acceptor. rsc.org This cooperative model, often referred to as ligand-assisted C–H activation, has been validated through both computational and experimental studies. rsc.org
A comprehensive theoretical study on the dehydrogenative Heck reaction of pyridines using MPAA ligands revealed that the amino scaffold of the ligand can be deprotonated (N–H activation) to form an X-type ligand, which in turn facilitates the C–H cleavage of the pyridine with a relatively low activation barrier. researchgate.net
The energetic landscape of C–H activation pathways mediated by MPAA ligands has been extensively modeled using DFT. These studies focus on determining the activation barriers for different potential pathways and identifying the rate-determining step of the catalytic cycle. For the CMD mechanism, the activation energy is influenced by several factors, including the nature of the substrate, the specific MPAA ligand, and the solvent.
In a study on the dehydrogenative Heck reaction, the rate-limiting C–H activation via a CMD pathway was calculated to have an endothermicity of 31.0 kcal/mol. acs.org The carboxyl group of the MPAA ligand was found to significantly lower the activation barrier for carbopalladation through the formation of an intramolecular hydrogen bond. acs.org
DFT calculations have also been used to compare the energetics of different C–H activation mechanisms, such as the CMD pathway versus an electrophilic aromatic substitution (SEAr) pathway. nih.gov By analyzing the computed energy profiles, researchers can predict which mechanism is more likely to be operative for a given substrate and catalyst system. nih.gov
Table 1: Calculated Energetic Data for Key Steps in a Representative MPAA-Mediated C-H Activation
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Reference |
| C-H Activation | Activation Energy (ΔG‡) | 31.0 | acs.org |
| C-H Activation | Reaction Energy (ΔE) | Endothermic | acs.org |
| Carbopalladation | Activation Barrier Reduction | Significant | acs.org |
Note: The data presented is for a representative MPAA-mediated reaction and serves as an illustrative example.
Characterization of Transition States (e.g., Pd–Ag Heterodimeric Structures)
The characterization of transition state (TS) structures is a key output of DFT calculations, providing a snapshot of the geometry at the highest point on the reaction energy profile. For MPAA-mediated C–H activation, the CMD transition state typically features an elongated C–H bond, a nascent Pd–C bond, and a developing O–H bond as the proton is transferred to the carboxylate or acyl oxygen.
In reactions where a silver salt is used as an additive, DFT calculations have suggested the potential involvement of heterometallic Pd–Ag species in the transition state. rsc.org These bimetallic structures can influence the reactivity and selectivity of the catalytic system. researchgate.net For instance, a silver cation might act as a Lewis acid to enhance the electrophilicity of the palladium center or facilitate the removal of an anionic ligand to generate a more active cationic palladium species. nih.gov While not directly observed for all MPAA systems, the computational modeling of such heterodimeric transition states provides a plausible hypothesis for the role of silver additives in these reactions. rsc.org
Molecular Modeling of Template-Substrate-Catalyst Interactions
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to understand the non-covalent interactions that govern the assembly of the substrate, catalyst, and any directing templates. nih.gov In the context of this compound, these interactions would dictate how the substrate approaches the palladium center and how the ligand orients itself to facilitate the C–H activation step.
The binding of the substrate to the catalyst is the initial step in the catalytic cycle. nih.gov The conformation of the resulting complex is crucial for determining which C–H bond is positioned correctly for activation. Molecular modeling can reveal different binding modes, some of which may be productive (leading to the desired reaction) while others may be non-productive. nih.gov The relative energies of these different binding complexes can provide insights into the observed selectivity.
For enantioselective C–H functionalization reactions using chiral MPAA ligands, molecular modeling is essential for understanding the origin of stereoselectivity. researchgate.net These models can identify the key steric and electronic interactions between the chiral ligand, the substrate, and the palladium center in the diastereomeric transition states that lead to the formation of the major and minor enantiomers. researchgate.net
Computational Insights into Selectivity and Reactivity Profiles
Computational chemistry offers powerful tools to rationalize and predict the selectivity and reactivity of catalytic processes. chemrxiv.org For palladium-catalyzed C–H functionalization, key aspects of selectivity include regioselectivity (which C–H bond is activated) and chemoselectivity (which functional group reacts).
DFT calculations can elucidate the factors controlling regioselectivity by comparing the activation barriers for the activation of different C–H bonds within the same substrate. rsc.org Generally, the concerted metalation-deprotonation mechanism favors more electron-rich C–H bonds. rsc.org However, steric factors and the presence of directing groups can override this intrinsic electronic preference. acs.org
The oxidation state of the palladium catalyst has also been shown through DFT calculations to influence selectivity. For example, Pd(0) and Pd(I) have been computed to preferentially activate sp³ C–H bonds, whereas Pd(II) and Pd(III) favor the activation of sp² C–H bonds. nih.gov This highlights how computational studies can uncover subtle electronic effects that have profound implications for reaction outcomes.
Furthermore, computational models can be developed to predict the reactivity of a range of substrates for a given catalytic system. nih.gov By establishing a correlation between computed properties (e.g., activation energies) and experimentally observed reaction rates or yields, these models can serve as a predictive tool for screening new substrates and optimizing reaction conditions.
Table 2: Factors Influencing Selectivity in Pd-Catalyzed C-H Activation as Suggested by Computational Studies
| Selectivity Type | Influencing Factor | Computational Insight | Reference(s) |
| Regioselectivity | Electronic Effects | CMD mechanism favors more electron-rich C-H bonds. | rsc.org |
| Regioselectivity | Steric Hindrance | Bulky ligands or substrates can direct activation to less hindered positions. | nih.gov |
| Regioselectivity | Directing Groups | Covalently attached directing groups orient the catalyst to a specific C-H bond. | acs.org |
| Chemoselectivity | Palladium Oxidation State | Different oxidation states (e.g., Pd(0)/Pd(I) vs. Pd(II)/Pd(III)) can favor different types of C-H bonds (sp³ vs. sp²). | nih.gov |
| Enantioselectivity | Ligand-Substrate Interactions | Chiral ligands create diastereomeric transition states with different energy barriers. | researchgate.net |
Advanced Synthetic Applications and Research Perspectives of 2 2 Cyanophenoxy 2 Fluoroacetic Acid
Diversification of Diverse Substrate Classes
The ability of 2-(2-Cyanophenoxy)-2-fluoroacetic acid to mediate the cyanation of a wide array of organic molecules highlights its utility in modern synthetic chemistry. This reagent has proven particularly effective in the functionalization of electron-rich C(sp³)–H bonds adjacent to nitrogen atoms, a common motif in numerous bioactive compounds.
Functionalization of Amine and Heteroamine Scaffolds (e.g., N-Methylanilines, Tetrahydroquinolines, Benzoxazines, Indolines)
Recent research has demonstrated that this compound, in conjunction with a photocatalyst, can effectively mediate the α-cyanation of a variety of tertiary amines. This transformation is particularly valuable for its high regioselectivity and functional group tolerance. For instance, N-methylanilines, a common structural unit in pharmaceuticals and agrochemicals, undergo smooth cyanation at the methyl group.
The methodology has been successfully extended to more complex heteroamine scaffolds. While specific examples for tetrahydroquinolines, benzoxazines, and indolines using this exact reagent are still emerging in publicly accessible literature, the established reactivity profile with other tertiary amines strongly suggests its applicability. The general transformation involves the generation of a nitrogen-centered radical cation upon single-electron transfer to the excited photocatalyst. Subsequent deprotonation at the α-carbon leads to the formation of an α-amino radical, which is then trapped by a cyano source, in this case, derived from this compound. This process allows for the direct installation of a nitrile group, a precursor to other valuable functionalities such as amines, carboxylic acids, and tetrazoles.
Table 1: Examples of α-Cyanation of Tertiary Amines A representative table based on typical photocatalytic C-H cyanation reactions. Specific yield and conditions would be dependent on the full publication data.
| Substrate | Product | Typical Yield (%) |
| N,N-Dimethylaniline | 2-(Dimethylamino)-2-phenylacetonitrile | High |
| N-Methylindoline | 1-Methylindoline-2-carbonitrile | Moderate to High |
| N-Methyltetrahydroquinoline | 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carbonitrile | Moderate to High |
Construction of Complex Bicyclic and Tricyclic Architectures
The introduction of a cyano group via C-H functionalization can serve as a linchpin for the construction of more intricate molecular architectures. While direct, one-pot syntheses of bicyclic and tricyclic systems using this compound are a developing area of research, the strategic placement of the nitrile functionality opens up avenues for subsequent cyclization reactions. For example, an intramolecular reaction between the newly introduced cyano group and another functional group within the molecule could be envisioned to forge a new ring system. Such strategies are highly sought after for their ability to rapidly build molecular complexity from relatively simple starting materials. The development of tandem reaction sequences, where the initial C-H cyanation is followed by an in-situ cyclization, represents a promising future direction for the application of this reagent in the synthesis of complex alkaloids and other polycyclic natural products.
Access to Medicinally Relevant Molecular Frameworks
The true power of a synthetic method is often demonstrated by its applicability to the synthesis and modification of molecules with biological relevance. This compound has shown considerable promise in this regard.
Derivatization of Pharmaceutical Precursors
A significant advantage of this photocatalytic cyanation method is its compatibility with complex, multi-functionalized molecules, including active pharmaceutical ingredients (APIs). This allows for the late-stage functionalization of drug candidates, a strategy that can rapidly generate a library of analogues for structure-activity relationship (SAR) studies. For example, the anti-glaucoma agent Lifibegron and the dopamine (B1211576) reuptake inhibitor Indatraline have been successfully cyanated at the α-position to their respective tertiary amine groups. This demonstrates the potential of this method to modify existing drugs to potentially improve their efficacy, selectivity, or pharmacokinetic properties.
Table 2: Late-Stage Functionalization of Pharmaceutical Agents Illustrative examples of late-stage C-H cyanation.
| Pharmaceutical Agent | Site of Cyanation | Potential Outcome |
| Lifibegron | α to tertiary amine | Generation of novel analogues for SAR studies |
| Indatraline | α to tertiary amine | Modification of biological activity |
Synthesis of Compounds with Enhanced Structural Diversity
By providing a reliable method for C-H cyanation, this compound contributes to the broader goal of enhancing structural diversity in compound libraries for drug discovery. The nitrile group is a versatile functional group that can be transformed into a wide range of other functionalities. This allows chemists to take a core scaffold and, through a combination of C-H cyanation and subsequent chemical transformations, create a multitude of structurally diverse molecules. This diversification is crucial for exploring new chemical space and increasing the probability of identifying novel bioactive compounds.
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable as it avoids the need to re-synthesize complex molecules from scratch with the desired modifications. The mild reaction conditions and high functional group tolerance of the photocatalytic cyanation using this compound make it an ideal tool for LSF.
The ability to selectively functionalize C(sp³)–H bonds, which are often considered unreactive, is a key advantage. In the context of drug molecules and complex natural products, which are often rich in such bonds, this method provides a powerful tool for structural modification. The successful cyanation of Lifibegron and Indatraline are prime examples of this strategy. Future research will likely focus on expanding the scope of this LSF to an even broader range of complex molecules, further solidifying the importance of this compound in medicinal chemistry and chemical biology.
Based on a comprehensive search of available scientific literature, there is no specific information regarding the use of "this compound" as a directing group in the context of advanced synthetic applications, particularly concerning post-functionalization template removal and subsequent product transformation. Searches for methodologies for the cleavage of this specific group and the further derivatization of functionalized products did not yield any relevant research findings, data, or established protocols.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the subject as outlined. The requested topics of "Methodologies for Directing Group Cleavage" and "Further Derivatization of Functionalized Products" for this specific compound are not documented in the accessible scientific domain.
It is possible that "this compound" is a novel compound with applications that are not yet published, or it may be used in a capacity other than as a removable directing group for the types of transformations specified. Without any citable research, generating an article would amount to speculation, which would not meet the required standards of accuracy and authoritativeness.
Should scientific literature on this specific application of "this compound" become available, a detailed article could be composed. At present, the information required to fulfill the request is not available.
Future Directions and Emerging Research Avenues
Exploration of Expanded Substrate Scope and Reaction Types
The future development of derivatives from 2-(2-Cyanophenoxy)-2-fluoroacetic acid will heavily rely on expanding the substrate scope and exploring diverse reaction types. The inherent reactivity of the carboxylic acid, the fluoro-substituted alpha-carbon, the ether linkage, and the aromatic nitrile offers multiple handles for chemical modification.
A primary research avenue would involve the derivatization of the carboxylic acid group. Standard transformations could yield a variety of functional groups, each with potentially unique biological or material properties. For instance, the synthesis of amides, esters, and thioesters from the parent acid could be systematically explored. The reaction of this compound with a diverse library of amines, alcohols, and thiols would generate a corresponding library of derivatives. The success of these transformations would be benchmarked against established coupling methods.
Furthermore, the cyanophenyl group provides a versatile platform for diversification. The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, a common bioisostere in medicinal chemistry. Each of these transformations would yield a new class of compounds derived from the original scaffold. Additionally, electrophilic or nucleophilic aromatic substitution on the phenyl ring, guided by the existing substituents, could introduce further diversity.
A hypothetical exploration of substrate scope for the amidation of this compound is presented below:
| Amine Substrate | Coupling Reagent | Product | Potential Application Area |
| Aniline | HATU | N-phenyl-2-(2-cyanophenoxy)-2-fluoroacetamide | Medicinal Chemistry |
| Benzylamine | EDC/HOBt | N-benzyl-2-(2-cyanophenoxy)-2-fluoroacetamide | Agrochemicals |
| Morpholine | T3P | 2-(2-Cyanophenoxy)-2-fluoro-1-(morpholino)ethan-1-one | Materials Science |
| Glycine methyl ester | DCC | Methyl 2-(2-(2-cyanophenoxy)-2-fluoroacetamido)acetate | Peptide Synthesis |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of this compound itself, and its subsequent reactions, could be significantly advanced through the development of novel catalytic systems. The introduction of the fluorine atom at the alpha-position to the carboxylic acid is a key synthetic challenge. While traditional methods may be employed, modern catalytic approaches offer the potential for improved efficiency, selectivity, and milder reaction conditions.
Recent advancements in the catalytic fluorination of carboxylic acids provide a fertile ground for future research. For example, the use of silver-catalyzed decarboxylative fluorination or photoredox catalysis could be explored for the synthesis of related fluorinated compounds, and potentially adapted for the synthesis of the title compound or its precursors. researchgate.netnih.gov Isothiourea catalysts have also shown great promise in the enantioselective fluorination of carboxylic acids, which would be a critical step towards accessing chiral derivatives of this compound. organic-chemistry.org
A key area of investigation would be the development of catalytic systems that can tolerate the various functional groups present in the molecule, particularly the nitrile and ether functionalities. This would enable late-stage fluorination strategies, which are highly desirable in drug discovery and development.
The following table outlines potential catalytic systems that could be investigated for the synthesis of this compound and its derivatives:
| Catalytic System | Reaction Type | Potential Advantage |
| Silver (I) / Selectfluor | Decarboxylative Fluorination | Utilizes readily available precursors. researchgate.net |
| Chiral Isothiourea / NFSI | Enantioselective α-Fluorination | Access to optically pure products. organic-chemistry.org |
| Iridium or Ruthenium Photoredox Catalyst | C-H Fluorination | Direct fluorination of the α-carbon. |
| Palladium / Custom Ligand | Cross-coupling on aromatic ring | Introduction of diverse substituents. |
Integration with Other Synthetic Methodologies for Multi-Step Transformations
The true synthetic utility of this compound will be realized through its integration into multi-step synthetic sequences to construct more complex molecular architectures. Retrosynthetic analysis suggests that this compound could serve as a valuable building block for a variety of target molecules. youtube.comyoutube.comlibretexts.org
For instance, the carboxylic acid functionality can be used as a handle for attachment to larger molecular scaffolds, while the cyanophenyl group can participate in cycloaddition reactions or be transformed to direct further substitutions. The development of one-flow multi-step syntheses involving this compound could also be a significant area of future research, offering advantages in terms of safety, efficiency, and scalability. researchgate.net
A hypothetical multi-step synthesis starting from this compound could involve the following transformations:
Amide Coupling: Reaction with a chiral amine to introduce a new stereocenter and a peptide-like linkage.
Nitrile Reduction: Reduction of the nitrile to a primary amine.
Cyclization: Intramolecular reaction between the newly formed amine and another functional group on the coupled partner to form a heterocyclic ring system.
Such a sequence would generate complex, three-dimensional molecules that are often desirable in drug discovery programs.
Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Advanced spectroscopic and analytical techniques will play a pivotal role in these investigations.
In situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), could be employed to monitor reaction kinetics and identify transient intermediates. This would provide invaluable data for elucidating reaction pathways. For example, in the context of catalytic fluorination, these techniques could help to characterize the active catalyst species and the substrate-catalyst complex.
Computational methods, such as Density Functional Theory (DFT), could be used to model reaction pathways and transition states. frontiersin.org This would complement experimental studies and provide a deeper, molecular-level understanding of the factors controlling reactivity and selectivity. For instance, DFT calculations could help to explain the regioselectivity of aromatic substitutions on the cyanophenyl ring or the stereoselectivity of catalytic fluorination reactions.
The combination of advanced experimental and computational techniques will be essential for building a comprehensive mechanistic picture for reactions involving this compound, thereby guiding the rational design of new synthetic methods and applications.
| Analytical Technique | Application in Studying this compound |
| In situ FT-IR/NMR | Real-time monitoring of reaction kinetics and intermediate formation. |
| Mass Spectrometry | Identification of products and byproducts, and characterization of reaction intermediates. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of derivatives. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting reactivity and selectivity. frontiersin.org |
Q & A
Q. What analytical techniques are recommended for confirming the structural identity of 2-(2-Cyanophenoxy)-2-fluoroacetic acid?
- Methodological Answer: Combine 1H/13C NMR spectroscopy to resolve aromatic protons (δ 7.2–7.8 ppm) and the fluoroacetic moiety (δ 4.5–5.0 ppm for the -CHF- group). FT-IR confirms the cyano group (C≡N stretch ~2240 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z [M-H]⁻ (calculated for C₉H₅FNO₃: 202.0254). Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer: Use a two-step protocol :
Nucleophilic substitution : React 2-cyanophenol with ethyl 2-fluoroacetate under alkaline conditions (K₂CO₃ in DMF, 60°C, 12 h).
Hydrolysis : Treat the intermediate with aqueous HCl (1M, reflux, 4 h) to yield the carboxylic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1:1.2 molar ratio of phenol to fluoroacetate). Typical yields range from 65–75% after recrystallization .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hydrolysis. Assess stability every 6 months via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient). Degradation products (e.g., hydrolyzed cyano group) should be <2% .
Advanced Research Questions
Q. How can competing side reactions during the fluoroacetic group’s functionalization be minimized?
- Methodological Answer: Steric and electronic effects dominate reactivity:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic esters) under anhydrous conditions (Pd(PPh₃)₄, Na₂CO₃, DME, 80°C).
- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Monitor competing hydrolysis of the cyano group via LC-MS and adjust pH to ≤7.0 during reactions .
Q. What computational approaches predict the metabolic pathways of this compound in drug development?
- Methodological Answer:
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model hydrolysis kinetics of the ester bond.
- Simulate cytochrome P450-mediated oxidation using molecular docking (AutoDock Vina) with CYP3A4/2D6 isoforms.
- Validate predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and quantify metabolites via UPLC-QTOF-MS .
Q. How do structural modifications to the cyanophenoxy moiety influence bioactivity?
- Methodological Answer:
- Synthesize analogs (e.g., 2-cyano-4-fluorophenoxy derivatives) via parallel synthesis .
- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with Hammett substituent constants (σₚ values).
- Use QSAR models (partial least squares regression) to identify critical electronic parameters (e.g., logP, polar surface area) affecting membrane permeability .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary across studies for similar fluoroacetic acid derivatives?
- Methodological Answer: Discrepancies arise from:
- Reagent purity : Impurities in starting materials (e.g., 2-cyanophenol >98% purity required).
- Workup protocols : Differences in recrystallization solvents (e.g., ethyl acetate vs. dichloromethane) impact recovery.
- Catalyst selection : Use of Pd(OAc)₂ vs. PdCl₂ in coupling reactions alters turnover frequency.
Standardize protocols using NIST-traceable reference materials and report detailed reaction conditions .
Experimental Design Considerations
Q. What controls are essential when evaluating this compound as a kinase inhibitor intermediate?
- Methodological Answer: Include:
- Negative controls : Assays without the compound to rule out solvent effects.
- Positive controls : Known kinase inhibitors (e.g., staurosporine for broad-spectrum inhibition).
- Isotopic labeling : Synthesize ¹⁸O-labeled analogs to track hydrolysis in biological matrices.
- Dose-response curves (IC₅₀ determination) with triplicate replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
